4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorobenzyl group attached to an amino group, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where 4-fluorobenzylamine reacts with the pyrazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The pyrazole ring plays a crucial role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
- 4-[(4-Chlorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid
- 4-[(4-Bromobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid
- 4-[(4-Methylbenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid
Comparison:
- Binding Affinity: The presence of different substituents (fluorine, chlorine, bromine, methyl) on the benzyl group affects the binding affinity and specificity of the compound to its molecular targets.
- Reactivity: The reactivity of the compound in chemical reactions varies based on the substituent, with fluorine generally enhancing the compound’s stability and reactivity.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylamino]-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-16-7-10(11(15-16)12(17)18)14-6-8-2-4-9(13)5-3-8/h2-5,7,14H,6H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXNIUAETWSGQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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